N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid . Another method involves the use of three successive direct lithiations and a bromination reaction starting from thiophene .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a morpholinopyridazinyl group and a phenyl group attached to the thiophene ring via a carboxamide linkage.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another reaction involves the synthesis of thienopyrimidine-4-one derivatives by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Scientific Research Applications
Synthesis and Transformations
N-(3-(6-morpholinopyridazin-3-yl)phenyl)thiophene-2-carboxamide has been involved in various synthetic processes and transformations. For example, Dyachenko and Vovk (2012) conducted a study on the synthesis of new 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives. They utilized a compound structurally similar to this compound in their synthesis process (Dyachenko & Vovk, 2012).
Crystal Structure and Biological Activity
Studies have been conducted on compounds related to this compound, focusing on their crystal structure and biological activity. Lu et al. (2017) synthesized a compound with a similar structure and investigated its crystal structure and inhibition on cancer cell lines (Lu et al., 2017). Similarly, Ji et al. (2018) studied another related compound's crystal structure and its inhibitory capacity against certain cancer cell lines (Ji et al., 2018).
Antimicrobial and Antitumour Activities
A series of compounds structurally related to this compound have been synthesized and tested for antimicrobial and antitumour activities. Desai, Dodiya, and Shihora (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and evaluated their activities against various bacteria and fungi (Desai, Dodiya, & Shihora, 2011).
Enzyme Inhibitory Activity
Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives, exploring their potential as cholinesterase inhibitors and antioxidants. These compounds are structurally similar to this compound and demonstrated significant enzyme inhibitory activities (Kausar et al., 2021).
Anticancer and Antioxidant Activities
Yeşilkaynak et al. (2017) synthesized a novel thiourea derivative related to this compound and its metal complexes. These compounds were characterized and evaluated for their anticancer and antioxidant activities (Yeşilkaynak et al., 2017).
Antimycobacterial Activity
Mann et al. (2021) reported on the synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity, using a compound structurally similar to this compound (Mann et al., 2021).
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-19(17-5-2-12-26-17)20-15-4-1-3-14(13-15)16-6-7-18(22-21-16)23-8-10-25-11-9-23/h1-7,12-13H,8-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCAYEBUZAGQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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